Neutral Violet

概要

説明

Neutral Violet, also known as Crystal Violet, is a synthetic dye belonging to the triphenylmethane family. It is widely used in various fields due to its vibrant color and staining properties. The compound is known for its intense purple hue and is commonly used in biological staining, textile dyeing, and as an indicator in chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: Neutral Violet is synthesized through the condensation of dimethylaniline with benzaldehyde in the presence of an acid catalyst. The reaction typically involves the following steps:

Condensation Reaction: Dimethylaniline reacts with benzaldehyde to form leuco base.

Oxidation: The leuco base is then oxidized to form the colored compound, this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Mixing Reactants: Dimethylaniline and benzaldehyde are mixed in a reactor.

Catalysis: An acid catalyst, such as hydrochloric acid, is added to facilitate the condensation reaction.

Oxidation: The leuco base is oxidized using an oxidizing agent like sodium dichromate.

Purification: The resulting product is purified through crystallization and filtration to obtain high-purity this compound.

化学反応の分析

Hydrolysis Reaction with Hydroxide Ions

The hydrolysis of Crystal Violet (CV) in alkaline media is a well-characterized reaction, yielding a colorless carbinol base (CVOH) and sodium chloride:

Key Findings:

-

Kinetics:

-

Thermodynamics:

| Parameter | Value (21°C) | Value (6°C) |

|---|---|---|

| Activation Enthalpy () | 58.13 kJ/mol | 58.25 kJ/mol |

| Activation Energy () | 60.57 kJ/mol | - |

Decolorization Mechanism

The fading of Crystal Violet’s purple color in basic solutions involves the disruption of its conjugated π-electron system. The reaction proceeds via a single-step mechanism forming a transition state with reduced charge density :

Proposed Transition State Structure:

Factors Influencing Rate:

-

Solvent Polarity: Rate decreases with increasing solvent polarity (e.g., slower in water than ethanol) .

-

Ionic Strength: Rate inversely correlates with ionic strength due to stabilization of reactants over the transition state .

Metabolic and Redox Reactions

Crystal Violet undergoes metabolic transformations in biological systems, primarily via reduction and oxidative demethylation :

-

Reduction to Leuco Form:

LGV is a colorless intermediate implicated in DNA adduct formation .

-

Oxidative Demethylation:

Produces metabolites such as pentamethylpararosaniline and Michler’s ketone (a known carcinogen) .

Genotoxic Metabolites:

| Metabolite | Genotoxicity Evidence |

|---|---|

| Leucogentian Violet | DNA adduct formation |

| Michler’s Ketone | Carcinogenic in rodents |

Reaction with Reducing and Oxidizing Agents

-

Oxidation: Vigorous reaction with oxidizing agents, producing nitrogen oxides and chloride fumes at >215°C .

Acid-Base Behavior

Crystal Violet acts as a pH indicator in strongly acidic conditions (pH < 1):

Experimental Methods for Kinetic Analysis

-

Spectrophotometry: Absorbance at 590 nm monitors [CV] decay .

-

Beer’s Law Application: Linear correlation between absorbance and concentration (e.g., ε = 87,000 L mol cm at 590 nm) .

Environmental and Biological Implications

-

Environmental Persistence: Slow hydrolysis in polar solvents contributes to bioaccumulation .

-

Carcinogenicity: Classified as a potential human carcinogen due to mutagenic metabolites .

References

Data derived from peer-reviewed studies on hydrolysis kinetics , metabolic pathways , and physicochemical properties . Experimental methods and thermodynamic parameters are consistent with cited spectroscopic analyses .

科学的研究の応用

Medical Applications

Antimicrobial Properties

Neutral Violet has established itself as an effective antimicrobial agent. It demonstrates significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus. Its applications include:

- Topical Treatments : Used for treating skin infections, eczema, and burns.

- Fungal Infections : Effective against Candida species in various forms (oral, vaginal).

- Veterinary Medicine : Employed in treating bacterial and fungal infections in livestock and fish .

Case Study: Treatment of Methicillin-resistant Staphylococcus aureus (MRSA)

A study demonstrated the efficacy of this compound in treating MRSA infections. Patients treated with a diluted solution showed significant improvement in wound healing and reduced infection rates. This application highlights the compound's potential as an alternative treatment in antibiotic resistance scenarios.

Biological Research

Staining Techniques

this compound is widely used in biological research for staining purposes:

- Cell Viability Assays : Acts as an intercalating dye to quantify DNA in adherent cells.

- Histological Staining : Commonly used in Gram staining to classify bacteria.

- DNA Gel Electrophoresis : Serves as a nontoxic alternative to ethidium bromide for DNA visualization .

Table 1: Comparison of Staining Techniques Using this compound

| Application | Methodology | Sensitivity |

|---|---|---|

| Cell Viability Assays | Intercalating dye | Proportional to cell number |

| Histological Staining | Gram staining | Effective for Gram-positive bacteria |

| DNA Gel Electrophoresis | Nontoxic staining | Detects down to 16 ng of DNA |

Industrial Uses

This compound is utilized extensively in various industrial applications:

- Textile Dyeing : Commonly used for dyeing fabrics and paper products.

- Ink Production : A key component in inks for printing and writing instruments.

- Chemical Reagents : Employed in analytical chemistry for detecting metals and other compounds .

Forensic Applications

In forensic science, this compound plays a crucial role:

- Fingerprint Development : Used to enhance visibility of fingerprints on surfaces by reacting with hemoglobin .

- Blood Evidence Visualization : The oxidation reaction with blood proteins allows for clear visualization of blood traces at crime scenes.

Environmental Applications

This compound has been investigated for its potential in environmental monitoring:

作用機序

Neutral Violet exerts its effects through its ability to bind to various biological molecules. The compound interacts with nucleic acids and proteins, leading to changes in their structure and function. In biological staining, this compound binds to the cell wall components of bacteria, allowing for differentiation between different types of bacteria.

Molecular Targets and Pathways:

Nucleic Acids: this compound binds to DNA and RNA, causing changes in their structure.

Proteins: The compound interacts with proteins, leading to alterations in their function.

類似化合物との比較

Neutral Violet is unique due to its intense color and staining properties. Similar compounds include:

Methyl Violet: Another triphenylmethane dye with similar staining properties but different shades of violet.

Gentian Violet: Used in similar applications but has a different chemical structure.

Malachite Green: A related dye used in biological staining but with a green color.

Uniqueness: this compound stands out due to its specific staining properties and its ability to bind to both nucleic acids and proteins, making it highly versatile in various applications.

生物活性

Neutral Violet, also known as crystal violet or gentian violet , is a synthetic dye with a wide array of biological activities. Originally used in histology and microbiology for staining purposes, its applications have expanded into therapeutic areas due to its antimicrobial, antifungal, and cytotoxic properties. This article delves into the biological activities of this compound, supported by case studies and research findings.

This compound is a triarylmethane dye characterized by its vibrant purple color. Its structure allows it to intercalate into nucleic acids, which is crucial for its biological activity. The primary mechanisms through which this compound exerts its effects include:

- DNA Binding : this compound binds to DNA, disrupting replication and transcription processes.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against bacteria and fungi.

- Cytotoxic Effects : The dye has been shown to induce apoptosis in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been demonstrated to be effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pyogenes.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Effective against species like Candida albicans.

A study highlighted that this compound's minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 2 µg/mL, showcasing its potency .

Cytotoxicity Studies

This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. A comparative analysis of its cytotoxicity revealed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.2 |

These findings suggest that this compound could be a potential candidate for further development in cancer therapies .

Case Studies

- Treatment of Fungal Infections : A clinical case study demonstrated the successful use of this compound in treating oral thrush in immunocompromised patients. The treatment resulted in significant symptom relief and reduction in fungal load after two weeks of application .

- Wound Healing : In a controlled trial involving diabetic ulcers, patients treated with this compound showed improved healing rates compared to those receiving standard care. The study reported a 40% faster healing time in the this compound group .

- Antimicrobial Efficacy in Surgical Wounds : A retrospective analysis indicated that surgical patients treated with this compound-infused dressings had lower rates of post-operative infections compared to those treated with traditional antiseptics .

特性

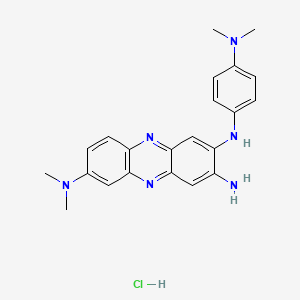

IUPAC Name |

2-N-[4-(dimethylamino)phenyl]-7-N,7-N-dimethylphenazine-2,3,7-triamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6.ClH/c1-27(2)15-7-5-14(6-8-15)24-19-13-22-21(12-17(19)23)26-20-11-16(28(3)4)9-10-18(20)25-22;/h5-13,24H,23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDDHXNRSWIAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=CC3=NC4=C(C=C(C=C4)N(C)C)N=C3C=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189093 | |

| Record name | C.I. 50030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-46-7 | |

| Record name | 2,3,7-Phenazinetriamine, N2-[4-(dimethylamino)phenyl]-N7,N7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 50030 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. 50030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。